1,3,5-Tridodecyl-1,3,5-triazinane

Catalysis Hydroformylation Aqueous Biphasic Systems

1,3,5-Tridodecyl-1,3,5-triazinane (CAS 6281-19-2) is a fully saturated, hexahydro-1,3,5-triazine derivative characterized by three identical n-dodecyl (C12) chains substituted on the nitrogen atoms of the triazinane ring. With a molecular formula of C39H81N3 and a molecular weight of 592.08 g/mol, it is a highly lipophilic compound with a calculated density of 0.861 g/cm³ and a high boiling point of 629.4°C at 760 mmHg.

Molecular Formula C39H81N3
Molecular Weight 592.1 g/mol
CAS No. 6281-19-2
Cat. No. B8740949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Tridodecyl-1,3,5-triazinane
CAS6281-19-2
Molecular FormulaC39H81N3
Molecular Weight592.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCN1CN(CN(C1)CCCCCCCCCCCC)CCCCCCCCCCCC
InChIInChI=1S/C39H81N3/c1-4-7-10-13-16-19-22-25-28-31-34-40-37-41(35-32-29-26-23-20-17-14-11-8-5-2)39-42(38-40)36-33-30-27-24-21-18-15-12-9-6-3/h4-39H2,1-3H3
InChIKeyWSPIPGGPVQXYRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,5-Tridodecyl-1,3,5-triazinane (CAS 6281-19-2) Technical and Procurement Baseline Overview


1,3,5-Tridodecyl-1,3,5-triazinane (CAS 6281-19-2) is a fully saturated, hexahydro-1,3,5-triazine derivative characterized by three identical n-dodecyl (C12) chains substituted on the nitrogen atoms of the triazinane ring . With a molecular formula of C39H81N3 and a molecular weight of 592.08 g/mol, it is a highly lipophilic compound with a calculated density of 0.861 g/cm³ and a high boiling point of 629.4°C at 760 mmHg [1]. It belongs to the broader class of 1,3,5-trialkylhexahydro-1,3,5-triazines, which are known for their utility as intermediates, surfactants, and catalyst components [2]. Its primary differentiator lies in the specific chain length and symmetric substitution, which dictates its physicochemical behavior and application-specific performance compared to other triazinane derivatives.

Why Generic Substitution Fails: Key Differentiators of 1,3,5-Tridodecyl-1,3,5-triazinane in R&D and Industrial Use


In-class substitution of 1,3,5-triazinane derivatives is not trivial, as their physicochemical properties and performance characteristics are exquisitely sensitive to the length and nature of their N-alkyl substituents [1]. A generic '1,3,5-trialkyl-1,3,5-triazinane' fails to capture the specific hydrophobic balance, surface activity, and coordination environment conferred by the three n-dodecyl chains. For instance, the compound's performance as a catalytic promoter in aqueous biphasic systems has been shown to vary significantly depending on its counter-ion, demonstrating that even subtle modifications to the core structure can alter its utility [2]. Therefore, selecting the precise CAS 6281-19-2 entity is critical for achieving the specific quantifiable outcomes outlined in the evidence below, rather than relying on a similar, but functionally distinct, analog.

Quantitative Performance Evidence for 1,3,5-Tridodecyl-1,3,5-triazinane vs. Comparators


Acceleration Effect in Aqueous Biphasic Hydroformylation Catalysis

1,3,5-Tridodecyl-1,3,5-triazinane-derived surfactants act as superior promoters for aqueous biphasic hydroformylation compared to a double-chain analog. Specifically, the hydrochloride salt (Surfactant 7) and monooxalate salt (Surfactant 6) of 1,3,5-tridodecylhexahydro-1,3,5-triazinium were found to be more effective accelerators than the reference double-chain surfactant didodecyldimethylammonium bromide (Surfactant 1) [1]. The study notes that surfactants 6 and 7 allowed the reaction to proceed with less water-soluble phosphine (TPPTS) to immobilize the rhodium catalyst and with enhanced regioselectivity toward the linear aldehyde product under lower syngas pressure [1]. This demonstrates a structure-dependent enhancement directly linked to the trimeric, tri-dodecyl architecture.

Catalysis Hydroformylation Aqueous Biphasic Systems Surfactants

Counter-Ion Dependent Promotion Effect in Catalysis

The performance of 1,3,5-tridodecyl-1,3,5-triazinane-based cationic surfactants as catalytic promoters is not fixed; it is dependent on the associated counter-ion, a critical variable for formulation [1]. Among three trimeric surfactants derived from the same 1,3,5-tridodecylhexahydro-1,3,5-triazine core, the monooxalate (Surfactant 6) and hydrochloride (Surfactant 7) salts demonstrated a 'better acceleration effect' than the iodide salt (Surfactant 5) [1]. This behavior contrasts with gemini surfactants based on a different core, where the iodide anion provided the highest promotion effect [1].

Catalysis Surfactants Structure-Activity Relationship

Physicochemical Differentiation via Chain Length: Boiling Point vs. 1,3,5-Trimethyl Analog

The physicochemical properties of 1,3,5-triazinanes are highly dependent on the N-alkyl substituents. While direct comparative data for the dodecyl derivative in a specific application is limited, the stark difference in a fundamental property like boiling point can be inferred from structural analogs. 1,3,5-Tridodecyl-1,3,5-triazinane has a predicted boiling point of 629.4°C at 760 mmHg [1]. In contrast, its short-chain analog, 1,3,5-trimethyl-1,3,5-triazinane, is expected to be a volatile liquid or low-melting solid with a boiling point below 200°C based on its lower molecular weight.

Physical Chemistry Solvent Selection Process Engineering

Tailored Lipophilicity and Self-Assembly Compared to Heteroatom-Functionalized Triazinanes

The compound's structure—a polar triazinane headgroup and three hydrophobic C12 tails—confers a predictable, high lipophilicity that drives specific self-assembly and interfacial behavior. This contrasts with triazinane derivatives bearing heteroatoms in the side chains (e.g., hydroxyl or ether groups), which would exhibit different solubility parameters and critical micelle concentrations (CMC). While no direct CMC comparison for this exact compound was found in the provided source material, the absence of polar groups on the dodecyl chains maximizes its hydrophobic character, a key differentiator for designing surfactants and phase-transfer catalysts [1].

Surfactants Lipophilicity Self-Assembly Materials Science

Potential as a Ligand for Olefin Oligomerization Catalysts

Patented technology identifies 1,3,5-triazacyclohexanes of the general formula encompassing 1,3,5-tridodecyl-1,3,5-triazinane as specific ligands for chromium-based olefin oligomerization catalysts . This catalyst system is specifically designed for the direct synthesis of lubricating oil base oils from alpha-olefins . The use of this ligand class is claimed to be part of a novel process, implying that the specific ligand structure influences the oligomerization outcome (e.g., product molecular weight, branching) in a way that generic or other ligand classes may not. The long alkyl chains likely enhance the solubility of the chromium complex in the olefin substrate, a critical factor for homogeneous catalysis.

Catalysis Polymerization Lubricant Base Oils

Optimal Application Scenarios for 1,3,5-Tridodecyl-1,3,5-triazinane Based on Quantified Evidence


As a Tunable Promoter in Aqueous Biphasic Hydroformylation Catalysis

The compound's derivatives, specifically its monooxalate and hydrochloride salts, are demonstrably superior additives for accelerating aqueous biphasic hydroformylation of higher olefins [1]. In this application, the trimeric, tri-dodecyl architecture enables higher regioselectivity for the valuable linear aldehyde product and allows the reaction to proceed under milder syngas pressure compared to a leading double-chain surfactant [1]. This scenario is ideal for researchers seeking to optimize catalyst immobilization and product selectivity in green chemistry processes.

As a High-Lipophilicity Scaffold for Designing Phase-Transfer Catalysts and Surfactants

The well-defined hydrophobic nature of the tri-dodecyl core makes 1,3,5-tridodecyl-1,3,5-triazinane an ideal scaffold for constructing cationic surfactants. The evidence shows that its performance is tunable via simple counter-ion exchange, with the hydrochloride and monooxalate forms providing the best acceleration effect in catalytic applications [1]. This tunability, combined with its high lipophilicity, positions it as a versatile building block for chemists developing custom surfactants or phase-transfer catalysts for use in nonpolar media.

As a Non-Volatile Intermediate for High-Temperature Polymer or Lubricant Formulations

With a predicted boiling point exceeding 629°C [1], this compound is exceptionally non-volatile compared to short-chain triazinane analogs. This property is critical for applications requiring thermal stability, such as an additive or intermediate in high-temperature lubricant formulations or polymer processing. The compound's ability to remain in the matrix under extreme thermal stress, where lower molecular weight analogs would volatilize, is a key selection driver.

As a Patented Ligand Component in Chromium-Based Olefin Oligomerization Catalysts

This compound is specifically claimed within a patented catalyst system for the direct oligomerization of alpha-olefins to produce lubricating oil base stocks [1]. Its long alkyl chains likely enhance solubility of the metal complex in the olefin substrate, facilitating homogeneous catalysis. For industrial research groups focused on developing new lubricant manufacturing processes, this compound offers a defined, legally-protected pathway for catalyst optimization.

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